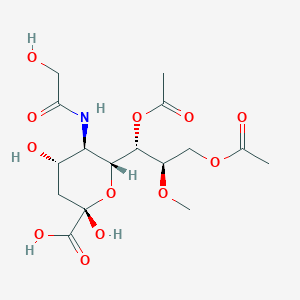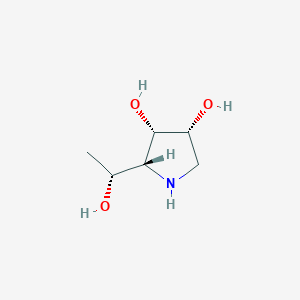![molecular formula C8H7NO2S B12854476 4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
4-Hydroxy-2-(methylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(methylthio)benzo[d]oxazole is an organic compound with the molecular formula C8H7NO2S It is a derivative of benzoxazole, featuring a hydroxyl group at the fourth position and a methylthio group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with carbon disulfide and methyl iodide, followed by cyclization under basic conditions. The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced, particularly at the hydroxyl group, to form corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Hydroxy-2-(methylthio)benzo[d]oxazole has several applications across different scientific disciplines:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 4-Hydroxy-2-(methylthio)benzo[d]oxazole exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-(Methylthio)benzo[d]oxazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxybenzo[d]oxazole: Lacks the methylthio group, potentially altering its chemical properties and applications.
2-Hydroxy-4-(methylthio)benzo[d]oxazole:
Uniqueness: 4-Hydroxy-2-(methylthio)benzo[d]oxazole is unique due to the presence of both the hydroxyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7NO2S |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H7NO2S/c1-12-8-9-7-5(10)3-2-4-6(7)11-8/h2-4,10H,1H3 |
Clé InChI |
UMXUFPJCSSFXNN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)



![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)






